GABAA receptor agent 5
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Overview
Description
GABAA receptor agent 5 is a compound that interacts with the GABAA receptor, a major inhibitory neurotransmitter receptor in the human brain. These receptors are crucial for mediating the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. GABAA receptors are pentameric ligand-gated ion channels composed of various subunits, including alpha, beta, gamma, delta, and others .
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of organic solvents, catalysts, and specific reaction conditions such as temperature and pH control .
Industrial Production Methods
Industrial production of GABAA receptor agent 5 typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization, distillation, and chromatography to ensure the final product’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
GABAA receptor agent 5 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing the yield and selectivity of the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
GABAA receptor agent 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of GABAA receptors and to develop new compounds with improved pharmacological properties.
Biology: Helps in understanding the role of GABAA receptors in various physiological processes, including synaptic transmission and neuronal inhibition.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, anxiety, and insomnia.
Mechanism of Action
GABAA receptor agent 5 exerts its effects by binding to specific sites on the GABAA receptor, modulating its activity. This binding enhances the receptor’s ability to conduct chloride ions, leading to hyperpolarization of the neuronal membrane and inhibition of action potential transmission. The molecular targets and pathways involved include the alpha, beta, and gamma subunits of the GABAA receptor, which are critical for its function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other GABAA receptor modulators such as benzodiazepines, barbiturates, and anesthetics. These compounds also interact with GABAA receptors but may have different affinities, selectivities, and pharmacological profiles .
Uniqueness
GABAA receptor agent 5 is unique due to its specific binding affinity for the alpha-5 subunit of the GABAA receptor, which is less common than other subunits. This specificity may result in distinct pharmacological effects, such as enhanced cognitive function and reduced anxiety without the sedative effects commonly associated with other GABAA receptor modulators .
Properties
Molecular Formula |
C21H25N3O2S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
N-[3-(3,9-diazaspiro[5.5]undecane-3-carbonyl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C21H25N3O2S/c25-19(18-5-2-14-27-18)23-17-4-1-3-16(15-17)20(26)24-12-8-21(9-13-24)6-10-22-11-7-21/h1-5,14-15,22H,6-13H2,(H,23,25) |
InChI Key |
PQGDUNWRHHLMNT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CCN(CC2)C(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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